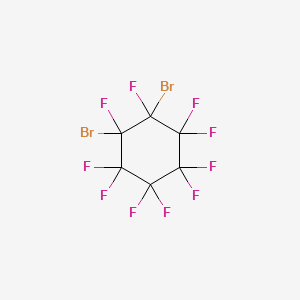
1,2-Dibromodecafluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is a halogenated cyclohexane derivative characterized by the presence of bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane typically involves the bromination and fluorination of cyclohexane derivatives. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . The fluorination can be achieved using reagents like Selectfluor or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of room-temperature ionic liquids as solvents can enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex halogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions include partially fluorinated cyclohexanes, dehalogenated cyclohexanes, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex halogenated compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows for strong interactions with biological macromolecules, potentially affecting their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Another highly halogenated compound with similar properties but different structural configuration.
1,2-Dibromoethane: A simpler dibromo compound used in various industrial applications.
1,2-Dibromo-4,5-difluorobenzene: A related compound with fewer fluorine atoms and different reactivity.
Uniqueness
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is unique due to its high degree of halogenation, which imparts exceptional chemical stability and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
336-12-9 |
|---|---|
Molecular Formula |
C6Br2F10 |
Molecular Weight |
421.86 g/mol |
IUPAC Name |
1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane |
InChI |
InChI=1S/C6Br2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12 |
InChI Key |
UZFCMXAAGXJLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)Br)(F)Br)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



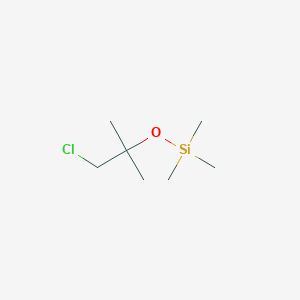
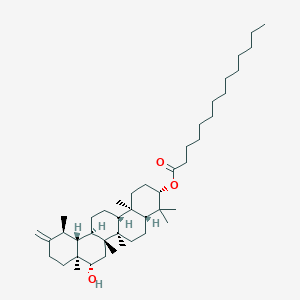
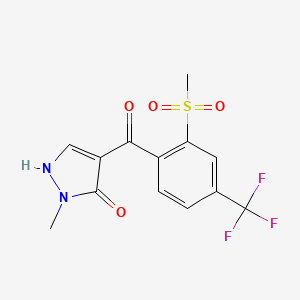
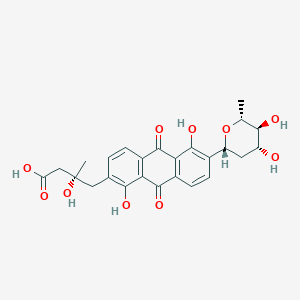
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
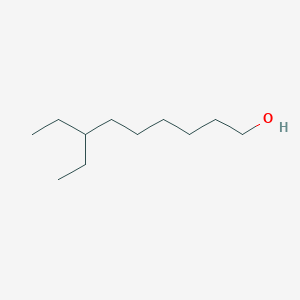
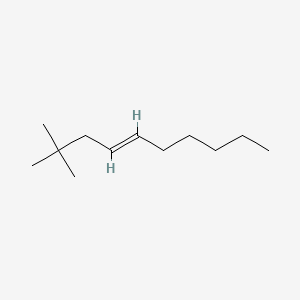
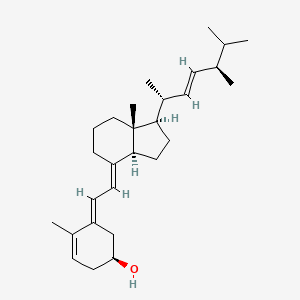
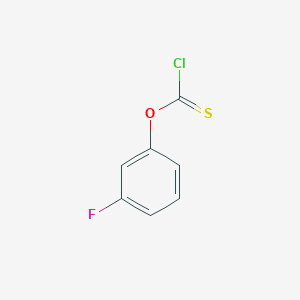

![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
